

4-(Bromomethyl)-1-chloro-2-methoxybenzene

molecular weight and formula

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Compound of Interest

Compound Name: 4-(Bromomethyl)-1-chloro-2-methoxybenzene

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Technical Guide: 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **4-(Bromomethyl)-1-chloro-2-methoxybenzene**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a generalized, representative experimental protocol and reaction workflow that a molecule with this structure is anticipated to undergo.

Core Compound Properties

The fundamental molecular and physical properties of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrClO	[1][2]
Molecular Weight	235.51 g/mol	[1]
CAS Number	103347-14-4	
SMILES	COC1=CC(CBr)=CC=C1Cl	[1]

Representative Experimental Protocol: Nucleophilic Substitution

The primary reactive site of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** is the benzylic bromide. This functional group is a good leaving group, making the compound an excellent substrate for SN2 reactions. Below is a generalized protocol for the reaction of **4-(Bromomethyl)-1-chloro-2-methoxybenzene** with a generic nucleophile (Nu-).

Objective: To illustrate a typical nucleophilic substitution reaction involving the displacement of the benzylic bromide.

Materials:

- **4-(Bromomethyl)-1-chloro-2-methoxybenzene**
- A suitable nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- A non-nucleophilic base (if the nucleophile is an amine, e.g., Potassium Carbonate)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Brine solution

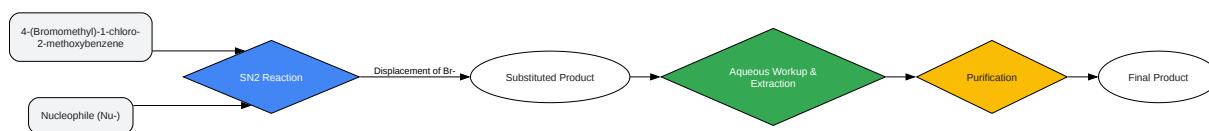
- Anhydrous sodium sulfate

Procedure:

- To a solution of the chosen nucleophile (1.2 equivalents) in the selected polar aprotic solvent, add **4-(Bromomethyl)-1-chloro-2-methoxybenzene** (1.0 equivalent) dropwise at room temperature. If an amine is used as the nucleophile, a base such as potassium carbonate (1.5 equivalents) should be added to the reaction mixture.
- Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied to facilitate the reaction if it proceeds slowly.
- Upon completion of the reaction, as indicated by TLC, the mixture is quenched with deionized water.
- The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.
- The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Logical Workflow: Nucleophilic Substitution Pathway

The following diagram illustrates the logical workflow of a typical nucleophilic substitution reaction with **4-(Bromomethyl)-1-chloro-2-methoxybenzene**.



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Caption: Generalized workflow for a nucleophilic substitution reaction.

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References

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
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